2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Description
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 2166650-85-5) is a spirocyclic compound featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) substituent at position 2 of the spiro[3.3]heptane scaffold. Its molecular formula is C₉H₁₁F₃O₂ (molecular weight: 208.18 g/mol) . The spiro architecture imposes conformational rigidity, while the -CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Predicted collision cross-section (CCS) values for its adducts range from 159.2–164.9 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(6(13)14)4-7(5-8)2-1-3-7/h1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWSYIZPFCWINZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166650-85-5 | |
| Record name | 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of a suitable precursor, such as a ketone or an ester, under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent-Driven Structural and Property Variations
The following table summarizes key structural analogs and their properties:
*Note: Discrepancy exists between calculated (162.1 g/mol) and reported (176.16 g/mol) molecular weights for 6,6-difluoro derivative; formula may require verification .
Functional Group Impact on Acidity and Reactivity
- Trifluoromethyl (-CF₃): The strong electron-withdrawing nature of -CF₃ increases the acidity of the adjacent carboxylic acid (pKa expected to be lower than non-fluorinated analogs) .
- Phenyl (-Ph): While resonance-withdrawing, inductive electron donation from the phenyl ring may slightly reduce acidity compared to -CF₃ derivatives .
- Fluorine Substituents: Fluorine atoms (e.g., 6,6-diF) withdraw electrons via inductive effects, further lowering pKa relative to hydrogenated spiro compounds .
Steric and Conformational Effects
Predicted vs. Experimental Data
- Collision Cross-Section (CCS): Only the target compound has CCS data (164.6 Ų for [M+H]⁺), suggesting moderate polarity . Analogous data for other compounds is unavailable, limiting direct comparisons.
- Synthetic Routes: Derivatives like 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid are synthesized via ester hydrolysis (87% yield) , implying similar methods may apply to the target compound.
Biological Activity
2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 2166650-85-5) is a compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group, which significantly influences its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its role as an inhibitor of specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH). These inhibitors have implications in treating various disease states, including:
- Cardiovascular diseases : Hypertension and myocardial infarction.
- Metabolic syndromes : Obesity and diabetes.
- Neurological disorders : Stroke and neuroinflammation .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study highlighted the anti-inflammatory potential of spirocyclic compounds, suggesting that this compound could mitigate inflammatory responses through sEH inhibition, leading to reduced levels of inflammatory mediators .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar spiro compounds, indicating that they may offer protective benefits against neurodegenerative diseases by modulating inflammatory pathways .
- Cancer Therapeutics : The compound's structural features suggest potential applications in cancer therapy, particularly in targeting pathways associated with tumor growth and metastasis .
The exact mechanisms of action for this compound remain under investigation; however, it is hypothesized that:
- The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.
- The spirocyclic structure may facilitate interactions with specific enzyme active sites, leading to effective inhibition .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with other spirocyclic acids is beneficial:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 2166650-85-5 | Inhibitor of sEH; anti-inflammatory properties |
| Spiro[3.3]heptane-2-carboxylic acid | 28114-87-6 | General spirocyclic properties; less studied |
| tert-butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 1147557-97-8 | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
